1-Methylpyrrolidine-3-carbothioamide
Description
1-Methylpyrrolidine-3-carbothioamide is a pyrrolidine derivative featuring a methyl group at the nitrogen (position 1) and a carbothioamide (-C(S)NH₂) group at the third carbon of the five-membered saturated ring. Below, we compare it with analogous compounds to highlight key structural, synthetic, and functional differences.
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-methylpyrrolidine-3-carbothioamide |
InChI |
InChI=1S/C6H12N2S/c1-8-3-2-5(4-8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
GMCPWOVWCPYFFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: Industrial production of 1-methylpyrrolidine-3-carbothioamide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the thiocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted carbothioamides.
Scientific Research Applications
1-Methylpyrrolidine-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes structural distinctions between 1-methylpyrrolidine-3-carbothioamide and related compounds:
Key Observations:
Positional Isomerism: The N-methylpyrrolidine-1-carbothioamide has the carbothioamide group attached directly to the nitrogen (position 1), enabling intramolecular N–H∙∙∙S hydrogen bonds that stabilize polymeric chains .
This contrasts with the saturated, flexible pyrrolidine ring in the target compound, which may improve conformational adaptability for biological target binding.
Functional Group Differences :
- The carboxylic acid derivative (1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibits higher polarity and acidity (pKa ~4-5) compared to the thioamide group (pKa ~10-12), significantly altering its solubility and reactivity in physiological environments.
Functional Group Reactivity
- Thioamide vs. Carboxylic Acid :
- Thioamides are less acidic than carboxylic acids , making the target compound more stable under acidic conditions. The sulfur atom in the thioamide can participate in metal coordination, a property absent in the carboxylic acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
